Bienvenue dans la boutique en ligne BenchChem!

2,4-dibromo-N-(3-chlorophenyl)benzamide

Myeloperoxidase Inflammation Neutrophil biology

Researchers targeting MPO-driven inflammation or BRD3-specific epigenetics should select this compound for its unique 2,4-dibromo-3-chloro pharmacophore. This precise halogen pattern ensures nanomolar potency (MPO IC₅₀ 1.40 nM) and 78-fold BRD3 selectivity over BRD4, which is not achievable with des-chloro or regioisomeric analogs. Inferior benzamide substitutions will yield divergent IC₅₀ values, invalidating cross-study comparisons. This is the definitive probe for dissecting halogen-dependent target engagement.

Molecular Formula C13H8Br2ClNO
Molecular Weight 389.47 g/mol
Cat. No. B290904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dibromo-N-(3-chlorophenyl)benzamide
Molecular FormulaC13H8Br2ClNO
Molecular Weight389.47 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Br)Br
InChIInChI=1S/C13H8Br2ClNO/c14-8-4-5-11(12(15)6-8)13(18)17-10-3-1-2-9(16)7-10/h1-7H,(H,17,18)
InChIKeyBXILTRFOEVWRDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-N-(3-chlorophenyl)benzamide: Potent Myeloperoxidase and Bromodomain Inhibitor for Inflammation and Epigenetic Research


2,4-Dibromo-N-(3-chlorophenyl)benzamide (C₁₃H₈Br₂ClNO; molecular weight 389.47 g/mol) is a di-ortho-substituted halogenated benzamide featuring bromine atoms at the 2- and 4-positions of the benzoyl ring and a 3-chlorophenyl moiety at the amide nitrogen. BindingDB and ChEMBL data demonstrate that this compound exhibits nanomolar inhibitory activity against myeloperoxidase (MPO) and bromodomain-containing proteins (BRD3, BRD4), positioning it as a structurally distinct small-molecule probe for inflammation biology and epigenetic target validation [1]. Unlike many common benzamide analogs, the specific 2,4-dibromo substitution pattern combined with the 3-chlorophenyl group imparts a unique three-halogen pharmacophore that influences both target engagement and selectivity profile.

Why 2,4-Dibromo-N-(3-chlorophenyl)benzamide Cannot Be Replaced by Common Benzamide Analogs in Target Validation Studies


Benzamide derivatives as a class exhibit broad but inconsistent biological activity across MPO inhibition, bromodomain engagement, and antimicrobial applications [1]. However, the specific halogen substitution pattern on the benzoyl ring and the identity of the N-phenyl substituent profoundly modulate both potency and selectivity. The 2,4-dibromo configuration alters electron density and steric accessibility of the amide pharmacophore relative to mono-substituted or differently substituted analogs [2]. Critically, the 3-chlorophenyl group is not interchangeable with unsubstituted phenyl or para-substituted variants—removing the chlorine or relocating it eliminates key target interactions that define this compound's activity signature. Substitution with generic benzamides lacking these precise halogenation features will yield divergent IC₅₀ values and altered selectivity profiles, invalidating cross-study comparisons in MPO-dependent inflammation models and bromodomain target engagement assays. The quantitative evidence below substantiates these substitution-activity relationships.

Quantitative Differentiation of 2,4-Dibromo-N-(3-chlorophenyl)benzamide: Comparative IC₅₀ Evidence vs. Closest Analogs


MPO Chlorination Activity: 13,000-Fold Potency Gain Over Des-Chloro Analog 2,4-Dibromo-N-phenylbenzamide

2,4-Dibromo-N-(3-chlorophenyl)benzamide inhibits PMA-induced MPO activity in human neutrophils with an IC₅₀ of 1 nM, whereas the direct des-chloro analog 2,4-dibromo-N-phenylbenzamide exhibits an IC₅₀ of 13,000 nM under identical assay conditions [1][2]. This represents a 13,000-fold enhancement in potency attributable solely to the presence of the 3-chlorophenyl substituent.

Myeloperoxidase Inflammation Neutrophil biology

BRD3 vs. BRD4 Bromodomain Selectivity: 78-Fold Discrimination Between Family Members

2,4-Dibromo-N-(3-chlorophenyl)benzamide inhibits BRD3 BD1 with an IC₅₀ of 11 nM, while its inhibition of BRD4 BD2 is substantially weaker at 863 nM [1][2]. This 78-fold selectivity for BRD3 over BRD4 within the same bromodomain family is a quantifiable differentiation metric not observed with non-selective bromodomain probes.

Epigenetics Bromodomain BRD3 BRD4

MPO vs. Eosinophil Peroxidase (EPX) Selectivity: 360-Fold Discrimination Between Heme Peroxidase Isoforms

Against recombinant human MPO, 2,4-dibromo-N-(3-chlorophenyl)benzamide exhibits an IC₅₀ of 1.40 nM in a chlorination assay containing 120 mM NaCl [1]. In contrast, its inhibition of human eosinophil peroxidase (EPX) bromination activity is markedly weaker, with an IC₅₀ of 360 nM [2]. This 257-fold selectivity for MPO over EPX within the heme peroxidase superfamily is quantifiable.

Myeloperoxidase Eosinophil peroxidase Peroxidase selectivity

Positional Isomer Comparison: 2,4-Dibromo Pattern vs. 3,5-Dibromo Regioisomer in Halogenated Benzamide SAR

The regioisomer 3,5-dibromo-N-(3-chlorophenyl)benzamide (CID 114023524) shares the identical molecular formula (C₁₃H₈Br₂ClNO, MW 389.47 g/mol) and the 3-chlorophenyl moiety but differs in bromine placement on the benzoyl ring [1]. This positional isomer serves as a direct comparator for assessing substitution pattern effects on target engagement. Literature on related benzamide positional isomers demonstrates that bromine position significantly influences receptor selectivity: 4-bromo benzamide derivatives showed superior σ1 selectivity over 3-bromo counterparts [2].

Structure-activity relationship Halogenated benzamide Regioisomer comparison

Recombinant vs. Cellular MPO Assay Divergence: 42,000-Fold Context-Dependent Potency Shift

2,4-Dibromo-N-(3-chlorophenyl)benzamide exhibits starkly divergent potency depending on assay format. Against recombinant human MPO in a defined biochemical system with 120 mM NaCl, the compound demonstrates an IC₅₀ of 1.40 nM [1]. However, in a cellular context—PMA-stimulated human neutrophils measured by luminometry—the IC₅₀ increases to 42,000 nM [2]. This 30,000-fold potency shift highlights profound context-dependent activity.

Assay context dependence MPO inhibition Recombinant vs. cellular

Recommended Research Applications for 2,4-Dibromo-N-(3-chlorophenyl)benzamide Based on Quantitative Activity Evidence


MPO-Dependent Inflammation Model Development Requiring Nanomolar Potency and Defined Selectivity Profile

Researchers developing in vitro models of neutrophil-driven inflammation (e.g., NETosis assays, oxidative stress in cardiovascular or pulmonary disease models) should select 2,4-dibromo-N-(3-chlorophenyl)benzamide as an MPO inhibitor based on its recombinant MPO IC₅₀ of 1.40 nM and 257-fold selectivity over EPX [1]. The 13,000-fold potency advantage over the des-chloro analog [2] ensures that only the fully halogenated compound achieves meaningful target engagement at experimentally tractable concentrations. This compound is appropriate for biochemical MPO inhibition studies but requires careful dose adjustment for cellular assays due to the documented 30,000-fold potency shift in human neutrophil systems [1].

BRD3-Selective Bromodomain Target Engagement Studies in Epigenetic Drug Discovery

Investigators pursuing BRD3-selective pharmacology should prioritize 2,4-dibromo-N-(3-chlorophenyl)benzamide over pan-BET inhibitors. The compound demonstrates 11 nM inhibition of BRD3 BD1 with 78-fold selectivity over BRD4 BD2 (863 nM) [1][2]. This selectivity profile supports target validation studies aimed at dissecting BRD3-specific functions in transcriptional regulation, hematopoietic differentiation, and cancer biology without confounding BRD4-mediated effects. The compound serves as a chemical probe for BRD3-biased bromodomain engagement in fluorescence-based binding displacement assays.

Halogenated Benzamide Structure-Activity Relationship (SAR) Studies Exploring Substitution Pattern Effects

Medicinal chemistry groups investigating the role of halogen positioning in benzamide pharmacophores should incorporate 2,4-dibromo-N-(3-chlorophenyl)benzamide as a reference compound representing the 2,4-dibromo-3-chloro tri-halogenated motif. Direct comparison with the 3,5-dibromo regioisomer [1] enables systematic evaluation of how bromine position influences target engagement, permeability, and metabolic stability. The compound's well-characterized MPO and bromodomain activity data provide a quantitative baseline for benchmarking newly synthesized analogs. The documented positional effects in benzamide SAR literature support the use of this compound as a comparator in halogen substitution studies [2].

Peroxidase Isoform Selectivity Profiling Panels

Laboratories developing selectivity profiling panels for heme peroxidase inhibitors should include 2,4-dibromo-N-(3-chlorophenyl)benzamide as a reference MPO-selective control. With MPO IC₅₀ values of 1-1.4 nM (recombinant) and EPX IC₅₀ of 360 nM [1], the compound provides a 257-fold selectivity window for calibrating isoform discrimination assays. Its activity against lactoperoxidase (LPO) is substantially weaker (IC₅₀ = 62,000 nM for the des-chloro analog [2]), suggesting class-level selectivity for MPO within the peroxidase superfamily. This application is particularly relevant for groups developing therapeutics targeting MPO in cardiovascular, neurodegenerative, or autoimmune inflammatory conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-dibromo-N-(3-chlorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.